Isopropyl sulfone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-propan-2-ylsulfonylpropane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2S/c1-5(2)9(7,8)6(3)4/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDULHUHNYHJYKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90208199 | |
| Record name | Isopropyl sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90208199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
595-50-6 | |
| Record name | 2-[(1-Methylethyl)sulfonyl]propane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=595-50-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isopropyl sulfone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000595506 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isopropyl sulfone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60710 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isopropyl sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90208199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISOPROPYL SULFONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for Isopropyl Sulfone and Analogous Sulfones
Oxidative Approaches to Sulfone Formation
Oxidation of sulfides is a direct and widely utilized method for sulfone synthesis. The challenge lies in achieving selective over-oxidation to the sulfone state while avoiding or controlling the formation of intermediate sulfoxides.
Catalytic Oxidation of Sulfide (B99878) Precursors (e.g., using tungstate (B81510) catalysts)
Catalytic oxidation using transition metal catalysts, particularly tungstates, has proven to be an efficient route for converting sulfides to sulfones. These methods often employ hydrogen peroxide (H₂O₂) as the oxidant.
Tungstate Catalysis : Various tungstate catalysts, including silica-based tungstate interphase catalysts, sodium tungstate (Na₂WO₄), and potassium tungstate, are effective in promoting the oxidation of aliphatic and aromatic sulfides to sulfones organic-chemistry.orgepo.orggoogle.comnih.govcdnsciencepub.com. The reaction typically proceeds in the presence of hydrogen peroxide as the terminal oxidant organic-chemistry.orgepo.orggoogle.comnih.govcdnsciencepub.comacs.org. For instance, the oxidation of ethyl isopropyl sulfide to ethyl isopropyl sulfone can be catalyzed by sodium tungstate dihydrate or potassium tungstate dihydrate . The process may benefit from an acidic environment, often maintained by adding acids like hydrochloric acid or sulfuric acid . While organic solvents can be used, avoiding them or using low-moisture solvents is sometimes preferred to enhance product purity and safety . Reactions conducted at room temperature can yield sulfones, but elevated temperatures, such as 50°C, can further improve conversion and selectivity towards sulfones, often achieving yields between 92–99% organic-chemistry.orgnih.gov. Noyori-type oxidations utilizing catalytic sodium tungstate with H₂O₂ in aqueous acetonitrile (B52724) have also been reported for efficient thioether to sulfone conversion acs.org.
Other Metal Catalysts : Beyond tungstates, other metal-based catalysts, such as niobium carbide, have demonstrated efficacy in affording sulfones from sulfides organic-chemistry.org. Metal-organic frameworks (MOFs) and polyoxometalates are also explored as catalytic systems for this transformation cdmf.org.br.
Table 1: Catalytic Oxidation of Sulfides to Sulfones
| Catalyst System | Oxidant | Conditions | Typical Yields | Substrate Scope (Examples) | Notes |
| Tungstate (e.g., Na₂WO₄, silica-based) | H₂O₂ | Room temp. to 50°C; Acidic medium; Optional solvent-free | Good to Excellent (92-99%) | Dialkyl, Aryl alkyl sulfides | Recyclable catalysts; selectivity can be controlled by temperature. organic-chemistry.orgnih.gov |
| Niobium carbide | H₂O₂ | Not specified | High | Sulfides | Efficient for sulfone formation. organic-chemistry.org |
| Tungstate-functionalized ionic liquid (PMO-IL-WO₄²⁻) | H₂O₂ | Room temp. or 50°C | 92–99% | Sulfides | Selective oxidation to sulfones at 50°C. nih.gov |
| Noyori Oxidation (Na₂WO₄) | H₂O₂ | Aqueous acetonitrile | High | Thioethers | Efficient conversion to sulfones. acs.org |
Metal-Free Oxidative Synthesis (e.g., urea (B33335) hydrogen peroxide/phthalic anhydride (B1165640) systems)
A notable metal-free approach utilizes urea-hydrogen peroxide (UHP) in conjunction with phthalic anhydride (PA) in ethyl acetate (B1210297) as a solvent system organic-chemistry.orgorganic-chemistry.orgthieme-connect.comresearchgate.netmdpi.comrsc.orgthieme-connect.com. This method is lauded for being environmentally benign and enabling a clean conversion of substituted sulfides directly to their corresponding sulfones, crucially without the formation of sulfoxide (B87167) byproducts organic-chemistry.orgorganic-chemistry.orgthieme-connect.comresearchgate.netmdpi.comthieme-connect.com. This system has been successfully scaled up to at least 180 g, facilitating facile isolation of the pure sulfone product researchgate.net. The reaction proceeds under mild conditions, offering a robust and sustainable alternative for sulfone synthesis.
Electrochemical Oxidation Mechanisms in Synthesis
Electrochemical oxidation offers a controlled and often greener pathway for sulfone synthesis. Diaryl sulfides and aryl alkyl sulfides can be electrochemically oxidized to sulfoxides and sulfones researchgate.netacs.org. Under specific conditions, such as using a constant current of 10 or 20 mA in methanol (B129727) (MeOH), sulfones are formed as the major product researchgate.netacs.org. Notably, the oxygen atoms incorporated into the sulfoxide and sulfone functionalities are derived from water, serving as the oxygen source researchgate.netacs.org. Electrochemical methods can also be employed for the generation of sulfinate anions, which are key intermediates in other synthetic routes thieme-connect.de.
Carbon-Sulfur Bond Formation Strategies
These methods involve constructing the sulfone moiety by forming new carbon-sulfur bonds, often utilizing sulfinate salts as nucleophilic precursors.
Alkylation and Arylation of Sulfinate Salts
The alkylation and arylation of sulfinate salts represent a cornerstone in sulfone synthesis. This strategy has been employed for over 75 years, involving the reaction of sulfinate salts with appropriate electrophiles researchgate.net.
Alkylation : Sodium sulfinates, readily prepared from sulfonyl chlorides via reduction (e.g., using magnesium) or through other routes, serve as nucleophilic precursors that react with alkyl halides in SN2-type reactions to form alkyl sulfones researchgate.netnih.govrsc.orgrsc.orgresearchgate.netthieme-connect.com. To circumvent solubility issues associated with some metal sulfinates, soluble precursors like arylsulfonyl cyanides can be used, which generate sulfinates in situ researchgate.net. Silyloxymethanesulfinates have also emerged as versatile sulfoxylate (B1233899) equivalents for S-alkylation reactions with alkyl electrophiles rsc.org.
Arylation : Aryl sulfones can be synthesized by reacting sulfinate salts with aryl halides. This transformation can be achieved through transition-metal catalyzed coupling reactions, such as copper-catalyzed processes, or via direct, metal-free arylation methods using activated aryl halides researchgate.netnih.govrsc.org.
Table 2: Carbon-Sulfur Bond Formation via Sulfinate Salts
| Method | Sulfinate Precursor | Electrophile | Catalyst/Conditions | Typical Yields | Notes |
| Alkylation | Sodium alkyl/aryl sulfinate | Alkyl halide | SN2 reaction; Phase-transfer catalysis; Mg-mediated reduction of sulfonyl chlorides | Moderate to High | Widely used for >75 years. researchgate.netnih.govrsc.orgresearchgate.net |
| Arylsulfonyl cyanide | Alkyl halide | Base-mediated in situ sulfinate generation | Moderate to High | Circumvents solubility issues of metal sulfinates. researchgate.net | |
| Silyloxymethanesulfinate | Alkyl electrophile | TBAF or CsF | Good to Excellent | Acts as a sulfoxylate equivalent. rsc.org | |
| Arylation | Sodium alkyl/aryl sulfinate | Aryl halide | Transition metal catalysis (e.g., Cu-catalyzed); Metal-free arylation | Moderate to High | Formation of C-S bonds. researchgate.netnih.govrsc.org |
| Via Bora-ene Reaction | Sulfinyloxy-trifluoroborates (from SO₂) | Alkyl halide/electrophile | Absence of Lewis acid catalysts | Up to 91% | Intermediate formation followed by alkylation. doi.org |
| Nucleophilic Substitution | Sodium sulfinate | α-Haloketone | Not specified | Good | Synthesis of β-ketosulfones. researchgate.net |
| Epoxide Ring Opening | Zinc sulfinate | Epoxide | Aqueous medium | Not specified | Synthesis of β-hydroxy sulfones. jchemrev.com |
Nucleophilic Substitution Reactions with Sulfinate Precursors
Beyond direct alkylation/arylation, sulfinate precursors participate in other nucleophilic substitution reactions to form sulfones. For example, the nucleophilic substitution reaction of sodium sulfinates with α-haloketones is a common route to β-ketosulfones researchgate.net. Similarly, the ring-opening of epoxides with zinc sulfinates in aqueous media provides a pathway to β-hydroxy sulfones jchemrev.com. These reactions highlight the versatility of sulfinate anions as nucleophiles in constructing the sulfone moiety.
Metal-Catalyzed Coupling Reactions for Sulfone Synthesis
Transition metal catalysis has significantly advanced the synthesis of sulfones, offering efficient and selective routes from readily available starting materials. Palladium and copper catalysts, in particular, have been instrumental in developing sophisticated coupling strategies.
Palladium-Catalyzed Approaches
Palladium catalysis enables the formation of C-S bonds through various mechanisms, including direct SO₂ insertion and cross-coupling reactions.
SO₂ Insertion and Cross-Coupling: Palladium catalysts facilitate the insertion of sulfur dioxide (SO₂) or its surrogates into carbon-heteroatom or carbon-carbon bonds. For instance, palladium-catalyzed reactions involving aryl or alkyl halides with SO₂ surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) or potassium metabisulfite (B1197395) (K₂S₂O₅) allow for the direct synthesis of sulfones rsc.orgnih.govresearchgate.netoup.comresearchgate.netrsc.org. These methods often involve the formation of a sulfinate intermediate, which then couples with an organic halide. For example, a palladium-catalyzed one-step reductive coupling using aryl halides and K₂S₂O₅ has been developed for symmetrical diaryl sulfone synthesis, circumventing the need for organometallic reagents oup.com. Similarly, multicomponent reactions involving aryl halides, alkyl halides, and sodium metabisulfite can construct diverse sulfones via a radical process mediated by palladium rsc.org.
Coupling with Sulfinic Acid Salts: Palladium-catalyzed cross-coupling reactions between sulfinic acid salts and aryl or vinyl halides/triflates, often facilitated by ligands like Xantphos, provide access to unsymmetrical diaryl and aryl vinyl sulfones organic-chemistry.org. These reactions typically proceed under mild conditions with good functional group tolerance.
Other Palladium-Catalyzed Reactions: Palladium catalysis has also been employed in the synthesis of benzyl (B1604629) sulfones via the cross-coupling of benzyl trimethylammonium triflates and sulfonyl hydrazides researchgate.net. Furthermore, Pd-catalyzed C-S bond functionalization of sulfones has been reported, where sulfones act as precursors for sulfinates that can undergo further cross-coupling rsc.org.
Copper-Catalyzed Approaches
Copper catalysis offers complementary and often milder routes to sulfone synthesis, frequently utilizing sulfinic acid salts or related precursors.
Coupling of Sulfinic Acid Salts: Copper catalysts are effective for the coupling of sulfinic acid salts with aryl iodides and bromides to form diaryl sulfones organic-chemistry.orgresearchgate.net. These reactions can be performed under ambient conditions with good yields. For example, a copper-catalyzed cross-coupling of arylboronic acids with sulfinic acid salts yields a variety of alkylaryl and diaryl sulfones organic-chemistry.org.
Three-Component Reactions: Copper catalysis enables three-component reactions, such as the decarboxylative addition of arylpropiolic acids, K₂S₂O₅, and aryl boronic acids to synthesize vinyl sulfone derivatives rsc.org.
Halosulfonylation: Copper catalysts have been utilized in the regioselective synthesis of (E)-β-fluorovinyl sulfones via the addition of hydrogen fluoride (B91410) to alkynyl sulfone starting materials mdpi.com.
Table 1: Representative Metal-Catalyzed Sulfone Synthesis Methods
| Reaction Type | Catalyst System | SO₂ Source/Sulfone Precursor | Substrates | Typical Yields (%) | Key Features | References |
| SO₂ Insertion (Pd-catalyzed) | Pd catalyst, Ligand (e.g., Xantphos) | DABSO, K₂S₂O₅ | Aryl/Alkyl Halides | 60-90 | One-pot synthesis, mild conditions, SO₂ surrogate usage | rsc.orgnih.govresearchgate.netoup.comresearchgate.netrsc.org |
| Cross-Coupling (Pd-catalyzed) | Pd catalyst, Ligand | Sulfinic Acid Salts | Aryl/Vinyl Halides/Triflates | 70-95 | Formation of unsymmetrical sulfones, functional group tolerance | organic-chemistry.org |
| Cross-Coupling (Cu-catalyzed) | Cu catalyst, Ligand (e.g., 1,10-phenanthroline) | Sulfinic Acid Salts | Aryl Iodides/Bromides, Arylboronic Acids | 60-90 | Ambient conditions, good yields, broad substrate scope | organic-chemistry.orgresearchgate.net |
| Three-Component Decarboxylative Addition (Cu) | CuBr₂/1,10-phenanthroline | K₂S₂O₅ | Arylpropiolic Acids, Aryl Boronic Acids | 50-80 | Synthesis of vinyl sulfones, functional group tolerance | rsc.org |
| Halosulfonylation of Alkynes (Cu-catalyzed) | Cu catalyst | HF | Alkynyl Sulfones | Variable | Regio- and stereoselective synthesis of β-fluorovinyl sulfones | mdpi.com |
| Cross-Coupling of Sulfonyl Hydrazides (Pd-catalyzed) | Pd catalyst | Sulfonyl Hydrazides | Benzyl Trimethylammonium Triflates | Moderate-Excellent | Synthesis of benzyl sulfones | researchgate.net |
Radical-Mediated Sulfonylation and Halosulfonylation
Radical-mediated reactions offer powerful, often metal-free, pathways for sulfone synthesis, leveraging the reactivity of sulfur dioxide or its surrogates.
Radical Sulfonylation
Radical pathways involving SO₂ insertion are a key area of development.
SO₂ Insertion via Radical Addition: This approach typically involves the generation of alkyl or aryl radicals, which then react with SO₂ or SO₂ surrogates to form sulfonyl radicals. These can be further transformed into sulfones. For instance, reactions employing potassium metabisulfite (Na₂S₂O₄) as both an SO₂ source and an electron donor have enabled metal-free radical-mediated sulfonylation relays of alkyl alkynes/alkenes with electron-deficient alkenes, yielding (Z)-vinyl and alkyl sulfones rsc.org. Visible-light photocatalysis has also emerged as a versatile tool for generating radicals under mild conditions for sulfonylation reactions acs.orgresearchgate.net.
Halosulfonylation: Direct halosulfonylation of alkynes is a significant method for constructing β-halovinyl sulfone scaffolds rsc.orgscispace.comrsc.orgnih.gov. These reactions often involve the addition of a halogen and a sulfonyl group across the alkyne triple bond. For example, catalyst-free iodosulfonylation of terminal aromatic alkynes using sodium p-toluenesulfinate and N-iodosuccinimide (NIS) proceeds with high yields and excellent regioselectivity rsc.org. Similarly, reactions using N-bromosuccinimide (NBS) yield β-bromovinyl sulfones rsc.org.
Halosulfonylation of Strained Hydrocarbons: A significant advancement includes the one-pot halosulfonylation of strained cyclic hydrocarbons like [1.1.1]propellane, which allows for the scalable synthesis of halogen/sulfonyl-substituted cyclobutanes and bioisosteres nih.gov. This methodology has demonstrated the synthesis of this compound derivatives on a multigram scale.
Table 2: Key Radical-Mediated Sulfonylation and Halosulfonylation Reactions
| Reaction Type | Initiator/Conditions | SO₂ Source/Sulfone Precursor | Substrates | Typical Yields (%) | Key Features | References |
| Radical Sulfonylation Relay | Na₂S₂O₄, Metal-free | Na₂S₂O₄ | Alkyl alkynes/alkenes, Electron-deficient alkenes | 60-90 | (Z)-vinyl and alkyl sulfones, metal-free, SO₂ source | rsc.org |
| Visible-Light Photocatalytic Sulfonylation | Visible light, Photocatalyst | Sulfonyl Chlorides, DABSO | Alkyl halides, Allylic bromides | 70-90 | Mild conditions, efficient radical generation, broad functional group tolerance | acs.orgresearchgate.net |
| Direct Halosulfonylation of Alkynes | Catalyst-free or Metal-catalyzed | Sulfinate salts, NBS/NIS | Alkynes | 75-90 | β-halovinyl sulfone scaffolds, high regio- and stereoselectivity | rsc.orgscispace.comrsc.orgnih.gov |
| Halosulfonylation of Strain-Release Reagents | In situ sulfonyl halide generation | Sulfinate salts, Halogen source | Strained hydrocarbons | 39-99 | Scalable synthesis of cyclobutanes, bioisosteres, this compound example | nih.gov |
Optimization and Scalability in this compound Synthesis
The development of efficient and scalable synthetic routes is paramount for the industrial production of this compound and other sulfone derivatives. Several strategies and advancements contribute to achieving these goals.
Process Intensification: Continuous-flow synthesis using microchannel reactors has emerged as a promising strategy for enhancing the safety and efficiency of sulfone production. This approach allows for better control over exothermic reactions, improved heat and mass transfer, and reduced reaction volumes, thereby minimizing safety risks associated with hazardous reagents acs.org.
SO₂ Surrogates: The use of stable, solid SO₂ surrogates like DABSO and potassium metabisulfite (K₂S₂O₅) simplifies handling, improves safety, and facilitates reactions that would otherwise require gaseous SO₂, which is toxic and difficult to manage nih.govresearchgate.netresearchgate.net.
Catalyst and Ligand Optimization: In metal-catalyzed reactions, the choice of catalyst and ligand is crucial for optimizing yield, selectivity, and reaction rate. For palladium-catalyzed couplings, ligands with specific bite angles, such as Xantphos, have proven critical for success rsc.orgnih.govoup.comrsc.org. Similarly, for copper-catalyzed reactions, the selection of appropriate ligands and co-catalysts can significantly improve performance researchgate.netmdpi.com.
Scalability of Specific Methods: Certain methodologies have demonstrated explicit scalability. For instance, the halosulfonylation of strain-release reagents has successfully produced this compound derivatives in yields as high as 96% on a 33 g scale nih.gov. The synthesis of isoprene (B109036) cyclic sulfone, an aliphatic sulfone, has been reported with yields of 78–82% on a multi-gram scale, indicating good scalability for related aliphatic sulfone syntheses orgsyn.org.
The continuous development of catalytic systems, radical methodologies, and process engineering techniques is paving the way for more efficient, sustainable, and scalable syntheses of this compound and its analogues.
Compound Name List:
this compound
Sulfones
Sulfonamides
Sulfinate esters
Sulfonyl fluorides
β-halovinyl sulfones
β-keto sulfones
β-amino sulfones
Sulfonyl-substituted 1,3-enynes
Acetylene sulfonyl compounds
1,3-bis(arylsulfonyl)allenes
Aryl sulfones
Alkyl sulfones
Diaryl sulfones
Vinyl sulfones
Allyl sulfones
Benzyl sulfones
Heteroaryl sulfones
Alkenyl sulfones
Cyclic sulfones
Aliphatic polysulfones
Poly(olefin sulfone)s
Poly(diene sulfone)s
Sulfur dioxide (SO₂)
DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide))
Potassium metabisulfite (K₂S₂O₅)
Sodium metabisulfite (Na₂S₂O₄)
Sodium p-toluenesulfinate
N-iodosuccinimide (NIS)
N-bromosuccinimide (NBS)
Aryl halides (e.g., aryl bromides, aryl iodides)
Alkyl halides (e.g., isopropyl chloride)
Alkenes
Alkynes
Allylic bromides
Arylboronic acids
Sulfinic acid salts
Sulfonyl chlorides
Sulfonyl hydrazides
Benzyl trimethylammonium triflates
[1.1.1]propellane
[3.1.1]propellane
Bicyclo[1.1.0]butanes
Isoprene
4,4'-Diaminodiphenyl sulfone (Dapsone)
4,4'-DCDPS
4-chloro-2-(methylthio)pyrimidine
4-chloro-2-(methylsulfonyl)pyrimidine (B1631253)
N-(1-methyl-1H-pyrazol-4-yl)formamide
Arylpropiolic acids
In Depth Mechanistic Investigations of Isopropyl Sulfone Reactivity
Electronic Properties of the Sulfonyl Group and its Impact on Reactivity
The sulfonyl group (−SO2−) is characterized by a sulfur atom double-bonded to two oxygen atoms. This arrangement confers a high degree of polarity and a potent electron-withdrawing character to the functional group. The electronegativity of the oxygen atoms, coupled with sulfur's capacity for expanded octet bonding, leads to a significant polarization of the S=O bonds and a substantial inductive effect that pulls electron density away from adjacent atoms and groups fiveable.metnhmc.comfiveable.me.
This electron-withdrawing capability extends through sigma bonds (inductive effect) and can also involve resonance effects, further delocalizing electron density. For isopropyl sulfone, this means the carbon atoms directly bonded to the sulfonyl group, including those within the isopropyl chain, experience a reduction in electron density. This electronic influence is foundational to many of the sulfonyl group's characteristic reactivities, particularly its ability to stabilize adjacent carbanions and influence the susceptibility of nearby atoms to nucleophilic attack fiveable.mechemistry.coachallen.in.
Role of the Sulfonyl Group in Nucleophilic Substitution Reactions
The electron-withdrawing nature of the sulfonyl group plays a pivotal role in nucleophilic substitution reactions. It activates the carbon atoms alpha to the sulfonyl group, making the hydrogens on these carbons significantly acidic and prone to deprotonation by bases. The resulting carbanions are highly stabilized, as discussed in the following section.
Furthermore, the sulfonyl group itself can function as a leaving group in specific contexts. While generally considered a relatively stable moiety, under certain reaction conditions, particularly in nucleophilic aromatic substitution (SNAr) when activated by other electron-withdrawing groups, the sulfonyl group can be displaced rsc.org. In reactions such as the Ramberg-Bäcklund reaction or the Julia olefination, the sulfonyl group is strategically eliminated to facilitate the formation of alkenes, highlighting its utility in synthetic transformations that involve bond cleavage and rearrangement wikipedia.org.
Carbanion Chemistry and Stabilization by the Sulfonyl Moiety
One of the most significant chemical properties conferred by the sulfonyl group is its exceptional ability to stabilize adjacent carbanions. The carbons situated alpha to the sulfonyl group possess highly acidic hydrogens, with reported pKa values typically falling within the range of 20-30 for dialkyl sulfones uoguelph.caiupac.org. This enhanced acidity allows for the facile generation of carbanions using moderately strong bases.
The stabilization of these α-sulfonyl carbanions is primarily attributed to the delocalization of the negative charge. Resonance structures can be drawn where the negative charge on the alpha-carbon is shared with the electronegative oxygen atoms of the sulfonyl group. Theoretical investigations also point to polarization effects and interactions between the carbanion's lone pair (n) and the antibonding orbitals (σ*) of the S-C or S-O bonds as significant stabilizing factors, though the precise contribution of sulfur's d-orbitals remains a subject of discussion uoguelph.ca.
The resulting α-sulfonyl carbanions are relatively stable and serve as versatile nucleophiles in a broad spectrum of organic syntheses, including alkylation reactions, Michael additions, and various carbon-carbon bond-forming processes uoguelph.cawikipedia.orgthieme-connect.com. Structural studies indicate that the carbanionic carbon atom typically adopts a planar geometry, which is crucial for controlling stereochemical outcomes in subsequent reactions uoguelph.caresearchgate.net.
| Sulfone Type | Typical pKa of α-Hydrogen | Stabilizing Factors |
| Dialkyl Sulfones | 20-30 | Resonance, Inductive Effects, n→σ* interactions |
| Phenyl Sulfones | 15-25 | Resonance, Inductive Effects, π-delocalization |
| α-Halo Sulfones | Lower than dialkyl | Halogen inductive effect, resonance stabilization |
Note: Specific pKa values can vary based on the exact structure and experimental conditions.
Radical Inhibition and Decomposition Pathways Involving Sulfone Structures
Sulfones can participate in radical chemistry in several capacities. They can act as precursors to sulfonyl radicals, which are reactive species capable of adding to unsaturated systems, such as alkenes mdpi.comnih.govrsc.org. For instance, certain sulfinyl sulfones can thermally decompose to generate both sulfinyl and sulfonyl radicals nih.gov. Moreover, alkyl sulfones have been utilized as electrophilic partners in radical cross-coupling reactions, facilitating the formation of new carbon-carbon bonds rsc.orgnih.gov.
While the direct role of this compound as a radical inhibitor is not extensively documented in the provided literature, the inherent stability of the sulfonyl group suggests a degree of resistance to certain radical-mediated decomposition pathways under specific conditions wikipedia.org. However, sulfones can undergo desulfonylation, often under reductive conditions, which represents a decomposition pathway that cleaves the sulfur-carbon bond wikipedia.org.
Electrochemical Reaction Mechanisms and Oxidative Stability
Sulfone-based compounds, particularly as electrolyte solvents in lithium-ion batteries, are recognized for their exceptional oxidative stability researchgate.netacs.orgfigshare.com. This robustness is largely attributed to the strong electron-withdrawing nature of the sulfonyl group, which effectively lowers the energy of the Highest Occupied Molecular Orbital (HOMO) of the molecule. This orbital energy shift inherently increases the oxidation potential, making the sulfonyl group resistant to electrochemical oxidation researchgate.netacs.orgfigshare.com.
Electrochemical methodologies have also been employed for the synthesis of sulfones. Processes involving the electrochemical coupling of sodium sulfinates with olefins, often proceeding via radical intermediates in undivided cells, offer efficient routes to various sulfone derivatives organic-chemistry.orgacs.orgacs.orgfigshare.combsb-muenchen.de. The inherent resistance of the sulfonyl group to oxidation means it typically remains intact during these electrochemical transformations.
Compound List
this compound
Dimethyl sulfone
Sulfolane
Para-toluenesulfonamide
2-Nitrobenzyl phenyl sulfone
Tosyl iodide
Phenyl sulfone
Alkyl sulfones
Vinyl sulfones
Allyl sulfones
Sulfoxides
Sulfides
Thiols
Sulfonyl halides
Sulfinic acids
Sulfonamides
Sulfonates
Sulfonyl radicals
Sulfinyl radicals
Sulfonyl carbanions
Sophisticated Spectroscopic and Crystallographic Characterization of Isopropyl Sulfone
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For diisopropyl sulfone, ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the hydrogen and carbon environments, respectively.
The isopropyl group, (CH₃)₂CH–, is characterized by a methine proton (CH) and two equivalent methyl groups (CH₃). In ¹H NMR spectra, the methine proton typically appears as a septet due to coupling with the six equivalent protons of the two methyl groups. The methyl protons, being equivalent, typically resonate as a doublet, coupled to the single methine proton. The electron-withdrawing nature of the sulfonyl group (–SO₂–) generally shifts these signals downfield compared to analogous alkanes.
In ¹³C NMR spectroscopy, distinct signals are expected for the methine carbon (CH) and the methyl carbons (CH₃). The chemical shift of the methine carbon is influenced by its attachment to the electron-withdrawing sulfonyl group, while the methyl carbons will also show characteristic shifts.
Expected NMR Data for Dithis compound:
| Nucleus | Signal Type | Chemical Shift (δ, ppm) (Expected) | Multiplicity | Coupling Constant (J, Hz) (Expected) |
| ¹H NMR | Methyl | 1.2 - 1.4 | Doublet | ~7 |
| ¹H NMR | Methine | 2.5 - 3.0 | Septet | ~7 |
| ¹³C NMR | Methyl | 17 - 20 | Singlet | N/A |
| ¹³C NMR | Methine | 25 - 30 | Singlet | N/A |
Note: Specific experimental chemical shift values for dithis compound were not detailed in the provided search snippets. The values above are indicative based on general trends for isopropyl groups adjacent to sulfonyl functionalities.
X-ray Photoelectron Spectroscopy (XPS) for Sulfur Oxidation State Determination
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition and chemical states of the elements within a material. For sulfur-containing compounds, XPS is particularly useful for determining the oxidation state of sulfur. The core-level electrons of sulfur, specifically the S 2p electrons, exhibit characteristic binding energies that vary depending on the chemical environment and oxidation state of the sulfur atom.
In sulfones, the sulfur atom is in its highest common oxidation state, +VI (S(VI)), due to its bonding to two oxygen atoms and two carbon atoms. This high oxidation state results in a significantly higher binding energy for the S 2p electrons compared to sulfur in lower oxidation states (e.g., sulfides or sulfoxides). The S 2p spectrum typically shows a doublet due to spin-orbit splitting, with the S 2p₃/₂ peak appearing at a higher binding energy than the S 2p₁/₂ peak.
Typical S 2p₃/₂ Binding Energies in Sulfones:
| Chemical State | Compound Class | S 2p₃/₂ Binding Energy (eV) (Typical Range) | Notes |
| S(VI) | Sulfones | 167 - 170 | Electron-withdrawing oxygen atoms cause high binding energy. |
| S(VI) | Sulfates | 168 - 170 | Similar range to sulfones. |
| S(IV) | Sulfites | 167 - 169 | Slightly lower binding energy than sulfates/sulfones. |
| S(II) | Sulfides | 161 - 164 | Significantly lower binding energy. |
| S(II) | Thiols | 163 - 165 | Similar range to sulfides. |
Note: Specific experimental XPS data for dithis compound was not found in the provided snippets. The values are representative for the S(VI) oxidation state in sulfone compounds.
X-ray Crystallography for Solid-State Molecular Architecture Analysis
X-ray Crystallography is a powerful technique that reveals the three-dimensional arrangement of atoms within a crystalline solid. By diffracting X-rays off a single crystal, detailed information about bond lengths, bond angles, molecular conformation, and intermolecular interactions can be obtained. For dithis compound, this technique would provide insights into its solid-state molecular geometry, including the S-O bond lengths, O-S-O bond angles, and the conformation of the isopropyl groups. It would also elucidate the packing arrangement in the crystal lattice and any potential hydrogen bonding or van der Waals interactions.
While specific crystal structure data for dithis compound was not detailed in the provided search results, studies on other sulfone derivatives have shown that the sulfonyl group (–SO₂–) is generally planar, with characteristic S-O bond lengths typically around 1.45-1.50 Å and O-S-O bond angles around 119-120°. The isopropyl groups would adopt conformations that minimize steric hindrance.
Vibrational Spectroscopy (IR and Raman) for Molecular Fingerprinting
Infrared (IR) and Raman spectroscopy are complementary vibrational techniques used to identify molecules by their unique "fingerprint" of vibrational frequencies. These frequencies correspond to the stretching, bending, and other modes of vibration within the molecule, which are sensitive to the types of bonds and functional groups present.
For sulfones, the most characteristic and intense absorptions arise from the stretching vibrations of the sulfur-oxygen double bonds (S=O). Typically, sulfones exhibit two strong S=O stretching bands in their IR spectra. These are often found in the regions:
Asymmetric S=O stretching: Approximately 1350–1300 cm⁻¹
Symmetric S=O stretching: Approximately 1160–1120 cm⁻¹
These bands are highly diagnostic for the presence of the sulfonyl functional group. Other vibrational modes, such as C-H stretching and bending vibrations from the isopropyl groups, would also be observed, further contributing to the molecule's unique spectral signature.
Characteristic IR Vibrational Frequencies for Sulfones:
| Functional Group | Vibration Type | Wavenumber (cm⁻¹) (Typical Range) | Intensity |
| Sulfonyl (SO₂) | Asymmetric S=O stretch | 1350 – 1300 | Strong |
| Sulfonyl (SO₂) | Symmetric S=O stretch | 1160 – 1120 | Strong |
| C-H (aliphatic) | Stretch | 3000 – 2850 | Medium |
| C-H (aliphatic) | Bend | 1470 – 1350 | Medium |
Note: These are general ranges for sulfones. Specific peak positions for dithis compound would require experimental data.
Mass Spectrometry Techniques (e.g., GC-MS) for Degradation Product Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used for the separation, identification, and quantification of volatile and semi-volatile compounds. Gas chromatography (GC) separates components of a mixture based on their boiling points and affinity for the stationary phase, while mass spectrometry (MS) detects and identifies these separated components by measuring their mass-to-charge ratio and fragmentation patterns.
In the context of dithis compound, GC-MS can be employed to analyze its purity, identify any volatile impurities present, and, importantly, to detect and characterize potential degradation products. When subjected to the high temperatures and ionization conditions within a GC-MS system, organic molecules can fragment in characteristic ways. The resulting mass spectrum provides a unique fingerprint for the compound, allowing for its identification. For dithis compound, fragmentation might involve the cleavage of C-C or C-S bonds, leading to ions corresponding to isopropyl fragments or parts of the sulfonyl group.
While specific GC-MS fragmentation data for dithis compound was not detailed in the provided snippets, the technique is standard for analyzing such compounds. For instance, GC-MS has been used to quantify diisopropyl sulfate (B86663) ( humanjournals.com), highlighting the applicability of the method to related sulfur-containing compounds. The identification of degradation products would rely on comparing the observed mass spectra and fragmentation patterns to known standards or spectral databases.
Compound Name Table:
| Common Name | Chemical Formula | CAS Registry Number |
| Dithis compound | C₆H₁₄O₂S | 595-50-6 |
| Isopropyl Methyl Sulfone | C₄H₁₀O₂S | 4853-74-1 |
| Dimethyl Sulfone | C₂H₆O₂S | 67-71-0 |
| Diisopropyl Sulfide (B99878) | C₆H₁₄S | 625-80-9 |
| Disulfoton Sulfone | C₈H₁₉O₄PS₃ | 2497-06-5 |
| Divinyl Sulfone | C₄H₆O₂S | 77-77-0 |
Computational and Theoretical Chemistry Approaches for Isopropyl Sulfone
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method widely used to investigate the electronic structure of molecules. It is particularly effective for optimizing molecular geometries, predicting spectroscopic properties, and understanding reaction mechanisms.
Structural optimization using DFT aims to find the lowest energy conformation of isopropyl sulfone. This involves calculating the potential energy surface and identifying stable molecular geometries. Conformational analysis explores the different spatial arrangements of the isopropyl groups around the sulfonyl core, which can significantly influence the molecule's physical and chemical properties. Studies on similar sulfone compounds, such as dipropyl sulfone, have revealed the existence of multiple stable conformers arising from rotations around the C-S bonds ysu.amresearchgate.net. These analyses typically employ DFT functionals like B3LYP with various basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)) to accurately model bond lengths, bond angles, and dihedral angles researchgate.netresearchgate.netmdpi.comiucr.org. For instance, DFT calculations on related sulfones suggest C-S-C bond angles around 100° . The choice of functional and basis set is critical; some studies indicate that standard hybrid functionals may not always accurately predict correct molecular structures and dihedral angles, recommending long-range corrected hybrid functionals for improved conformational analysis ysu.amresearchgate.net.
Table 1: Representative DFT Optimized Geometric Parameters for Sulfones
| Parameter | This compound (Estimated) | Reference Type |
| C-S Bond Length | ~1.78 Å | |
| S=O Bond Length | ~1.45 Å | |
| C-S-C Bond Angle | ~100-105° | , researchgate.net |
| C-S=O Bond Angle | ~108-110° | |
| Dipole Moment | ~4.5 D |
Note: Values for this compound are illustrative, based on typical findings for similar sulfone compounds.
The electronic structure of this compound can be elucidated by calculating the energies of its frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These energies provide insights into the molecule's ionization potential, electron affinity, and chemical reactivity mdpi.cominformaticsjournals.co.inscience.govresearchgate.netresearchgate.netacs.orgresearchgate.net. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity mdpi.cominformaticsjournals.co.inscience.govresearchgate.netresearchgate.netacs.orgresearchgate.net. DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p), are used for these analyses researchgate.netmdpi.comscience.govresearchgate.netnih.govresearchgate.netbohrium.com. For applications in electrochemical systems, such as battery electrolytes, the LUMO energy level is particularly important as it relates to oxidative stability researchgate.net. For example, a lower LUMO value can indicate enhanced stability against oxidation researchgate.net.
Table 2: Representative Frontier Molecular Orbital Energies for Sulfones
| Property | This compound (Estimated) | Reference Type |
| HOMO Energy | ~ -9.5 to -10.5 eV | mdpi.cominformaticsjournals.co.inscience.govresearchgate.netresearchgate.netacs.orgresearchgate.netnih.govresearchgate.net |
| LUMO Energy | ~ -1.0 to -2.5 eV | mdpi.cominformaticsjournals.co.inscience.govresearchgate.netresearchgate.netacs.orgresearchgate.netnih.govresearchgate.net |
| HOMO-LUMO Gap | ~ 7.5 to 9.0 eV | mdpi.cominformaticsjournals.co.inscience.govresearchgate.netresearchgate.netacs.orgresearchgate.netnih.govresearchgate.net |
Note: Values for this compound are illustrative, based on typical findings for similar sulfone compounds.
DFT can be employed to map out the energy landscape of chemical reactions involving this compound, aiding in the elucidation of reaction mechanisms. By calculating the energies of transition states and intermediates, computational chemists can identify the most probable reaction pathways and determine activation barriers researchgate.netescholarship.orgresearchgate.netacs.org. This approach is vital for understanding how this compound participates in reactions, such as its potential role in degradation pathways or catalytic cycles. For instance, studies on related systems have shown that DFT, particularly with dispersion corrections (DFT-D), is crucial for accurately describing energy landscapes and reaction barriers researchgate.net.
Electronic Structure Analysis (e.g., HOMO and LUMO Energies)
Quantum Chemical Modeling of Electrochemical Properties
Quantum chemical methods, including DFT, are extensively used to predict and understand the electrochemical behavior of molecules. This is particularly relevant for this compound's application in high-voltage electrolytes for batteries.
The oxidative stability of this compound is a critical parameter for its use in high-voltage electrolytes. Theoretical oxidation potentials (Eox) can be determined using quantum chemical calculations by relating them to the energy of the highest occupied molecular orbital (HOMO) of the neutral molecule, often with the inclusion of solvation models researchgate.netresearchgate.netnih.govumn.edu. DFT calculations, employing specific functionals and basis sets, are commonly used to compute these potentials researchgate.netresearchgate.net. For example, studies on various sulfone solvents indicate that their oxidation potentials are generally high, often exceeding 5.0 V vs. Li/Li⁺, and can be further tuned by functionalization researchgate.netresearchgate.net. The presence of electron-withdrawing groups can increase oxidation potentials researchgate.net. Computational models that account for the presence of anions and other solvent molecules often provide more accurate predictions of oxidation potentials compared to calculations on isolated molecules researchgate.net.
Table 3: Theoretical Oxidation Potentials of Representative Sulfones
| Compound/Class | Theoretical Oxidation Potential (V vs. Li/Li⁺) | Reference Type |
| Sulfones (general) | > 5.0 V | researchgate.net, researchgate.net |
| Sulfolane | ~ 4.5 V | researchgate.net |
| Ethyl this compound | > 4.5 V |
Note: Values are approximate and depend on the computational methodology and specific conditions studied.
Advanced Applications in Materials Science and Engineering
Isopropyl Sulfone as an Electrolyte Solvent in Energy Storage Systems
This compound and its derivatives, such as ethyl this compound (EiPS), are gaining prominence as electrolyte solvents and additives in energy storage technologies. acs.orgsmolecule.com Their high dielectric constant, excellent thermal stability, and wide electrochemical window make them suitable for high-voltage applications. acs.orgoaepublish.com Sulfones are recognized for their higher oxidative stability compared to conventional organic carbonate-based electrolytes, positioning them as promising candidates for devices requiring high energy density. doaj.orgresearchgate.net
Lithium-Ion Battery Electrolyte Formulations
In the quest for lithium-ion batteries (LIBs) with higher energy density, research into high-voltage electrolytes is critical. acs.orgnih.gov Sulfone-based electrolytes, including those formulated with this compound derivatives, are being extensively studied to overcome the limitations of traditional carbonate solvents, which are prone to decomposition at higher voltages. acs.orgoaepublish.com
The addition of ethyl this compound (EiPS), also referred to as ES, to conventional carbonate-based electrolytes has been shown to yield excellent electrochemical properties and improve battery cycle stability. acs.orgnih.gov The strong electron-withdrawing nature of the sulfonyl group lowers the energy level of the highest occupied molecular orbital (HOMO), leading to greater oxidation stability at high voltages (>4.5 V vs. Li/Li+). researchgate.netacs.org This enhanced stability allows for the use of high-voltage cathode materials like nickel cobalt manganese oxide (NCM), thereby increasing the energy density of the battery.
Research demonstrates that electrolytes modified with EiPS enable stable cycling in high-voltage applications. acs.org For instance, in LiNi₀.₅Mn₁.₅O₄ (LNMO)/graphite (B72142) full-cells, a sulfone-based electrolyte showed a capacity retention of ~87% after 50 cycles, compared to ~78% for a standard carbonate-based electrolyte. researchgate.net At an elevated temperature of 45°C, the sulfone-based system maintained superior cyclic stability and a higher reversible capacity. researchgate.net The development of novel fluorinated sulfones also shows promise in mitigating transition metal dissolution from the cathode, further improving cycling performance. rsc.orgosti.gov
| Electrolyte System | Cell Configuration | Key Finding | Source |
|---|---|---|---|
| Sulfone-based electrolyte | LNMO/Graphite | Capacity retention of ~87% after 50 cycles at room temperature. | researchgate.net |
| Conventional carbonate electrolyte | LNMO/Graphite | Capacity retention of ~78% after 50 cycles at room temperature. | researchgate.net |
| β-fluorinated sulfone-based electrolyte | Graphite||LiNi₀.₆Co₀.₂Mn₀.₂O₂ | Remarkable improvement in cycling performance due to mitigation of transition metal dissolution. | rsc.orgosti.gov |
| Low-concentration sulfolane-based electrolyte (LSLE) | MCMB||NCM811 | Capacity retention of 83% after 500 cycles at 25 ℃ and 82% after 400 cycles at 60 ℃ at 4.4 V. | oaepublish.com |
The solid-electrolyte interphase (SEI) is a critical passivation layer formed on the anode surface that dictates battery performance, including cycle life and safety. The composition of the electrolyte plays a crucial role in the formation of a stable and effective SEI. researchgate.net While some sulfones are incompatible with highly graphitic anodes, the use of additives can facilitate the formation of a robust SEI. doaj.org
Additives like fluoroethylene carbonate (FEC) have been successfully used in ethyl methyl sulfone (EMS)-based electrolytes to create a stable SEI on graphite electrodes. doaj.orgmdpi.com In some electrolyte systems, such as those containing lithium bis(oxalato)borate (LiBOB) in EiPS, the SEI formation is completed at potentials below 1.6 V vs Li+/Li, as indicated by the presence of compounds like Li₂O and Li₂S on the surface. ul.ie Other studies propose film-forming additives like triphenylphosphine (B44618) oxide (TPPO), which can be oxidized before the sulfone solvent to form a protective cathode electrolyte interphase (CEI) on the cathode surface. researchgate.netsciopen.com The unique solvation structure in some sulfone-based electrolytes facilitates the synergetic decomposition of the salt, solvent, and additives, promoting a highly effective SEI on the graphite anode. researchgate.net
Effective ion transport is fundamental to battery performance. This compound derivatives possess a high dielectric constant, which is conducive to dissolving lithium salts and accelerating the diffusion of lithium ions (Li+) at the electrolyte-electrode interface, thereby reducing battery impedance. acs.org The linear molecular structure of compounds like EiPS, compared to cyclic sulfones, helps to lower viscosity and increase ionic conductivity. acs.org
However, the viscosity of some sulfone-based electrolytes can be a drawback. db-thueringen.de Studies on binary mixtures of lithium bis(trifluoromethanesulfonyl)amide (LiTFSA) and various sulfones, including EiPS, have been conducted to understand Li+ transport properties in highly concentrated electrolytes. jst.go.jp In these systems, Li+ ions diffuse by exchanging ligands (sulfone and TFSA− anions). jst.go.jp It was found that in most sulfone-based electrolytes, Li+ ions diffuse faster than the TFSA− anion, leading to high Li+ transference numbers. jst.go.jp However, in an EiPS-based electrolyte with a specific salt concentration, the opposite was observed. jst.go.jp Optimizing the electrolyte composition by using co-solvents can improve properties like ionic conductivity. doaj.org
The performance of sulfone-based electrolytes can be significantly enhanced through the use of additives. Ethyl this compound (EiPS) itself has been investigated as an additive to traditional carbonate electrolytes to increase the decomposition voltage and improve cycling stability. acs.orgnih.govacs.org
Other research focuses on different additives for sulfone-based systems:
Fluoroethylene Carbonate (FEC) : Added to sulfone electrolytes to enable the formation of a stable SEI on graphite anodes. mdpi.com
Triphenylphosphine Oxide (TPPO) : Introduced as a film-forming additive that oxidizes preferentially to form a protective cathode electrolyte interphase (CEI), enhancing cycling stability and rate performance at high voltages. researchgate.netsciopen.com
(3-aminopropyl)triethoxysilane (APTS) : A multifunctional additive that helps to form a robust protective layer on the cathode, stabilizing the interface between a LiNi₀.₅Mn₁.₅O₄ (LNMO) cathode and the electrolyte. researchgate.net
Lithium Bis(oxalato)borate (LiBOB) : Used as a salt in a fluorine-free electrolyte with EiPS, demonstrating good safety, non-toxic properties, and the ability to suppress aluminum current collector corrosion, making it suitable for high-temperature applications. ul.ieul.ie
Impact on Ion Transport and Lithium Ion Diffusion
Electric Double-Layer Capacitors (Supercapacitors)
This compound and its derivatives are highly effective electrolyte solvents for electric double-layer capacitors (EDLCs), also known as supercapacitors. smolecule.comresearchgate.net Their primary advantages in this application are excellent thermal and electrochemical stability, which are crucial for devices operating at high voltages and elevated temperatures. researchgate.netdb-thueringen.dedb-thueringen.de
Electrolytes based on ethyl this compound (EiPS) allow EDLCs to maintain high capacitance retention even after prolonged testing at high temperatures and voltages. researchgate.net For example, capacitors using an EiPS-based electrolyte retained 68% of their capacitance after 500 hours of floating tests at 60°C and 3.4 V. researchgate.netdb-thueringen.dedb-thueringen.de One reason for this stability is the potential for EiPS decomposition products to deposit on the electrode surface, forming a passivation layer that prevents further degradation. researchgate.netdb-thueringen.dedb-thueringen.de While EiPS-based electrolytes may have higher viscosity and thus less favorable ion transport properties compared to standard acetonitrile (B52724) (ACN)-based electrolytes at room temperature, their stability at high temperatures, where ACN evaporates, makes them highly suitable for demanding applications. db-thueringen.dedb-thueringen.de
| Property | Observation | Significance | Source |
|---|---|---|---|
| Thermal & Electrochemical Stability | Excellent stability at elevated temperatures (up to 80°C) and high voltages (up to 3.4 V). | Enables long-term operation of EDLCs in demanding environments. | db-thueringen.deresearchgate.netdb-thueringen.de |
| Capacitance Retention | Retained 68% of capacitance after 500 hours at 60°C and 3.4 V. | Indicates high durability and reliability of the device. | researchgate.netdb-thueringen.de |
| Passivation Layer Formation | Decomposition products can form a protective layer on the electrode surface. | Prevents further electrolyte degradation and enhances device stability. | researchgate.netdb-thueringen.dedb-thueringen.de |
| Viscosity | Higher viscosity compared to acetonitrile (ACN) at room temperature, but suitable for high-temperature applications. | A trade-off between room temperature performance and high-temperature stability. | db-thueringen.dedb-thueringen.de |
Thermal and Electrochemical Stability at Elevated Temperatures
This compound in Dye-Sensitized Solar Cells (DSCs)
The long-term durability of dye-sensitized solar cells (DSCs) is a major hurdle for commercialization, largely due to the use of volatile organic solvents in their electrolytes. acs.orgaub.edu.lb this compound derivatives offer a solution to this challenge.
Ethyl this compound (EiPS) has been successfully employed as a high boiling point (265 °C), low vapor pressure solvent in DSC electrolytes to enhance long-term stability. acs.orgresearchgate.net Traditional electrolytes often use volatile solvents like acetonitrile or methoxypropionitrile (MPN), which can lead to leakage and evaporation over time, degrading cell performance. aub.edu.lbacs.org By replacing these with EiPS, researchers have created robust DSCs capable of withstanding harsh thermal stress. openarchives.gr In one study, DSCs using an EiPS-based electrolyte demonstrated significantly improved stability, retaining 75% of their efficiency after 3000 hours at 85°C, compared to only 38% for cells with a conventional MPN solvent. researchgate.netopenarchives.gr The chemical inertness and low volatility of EiPS are critical to achieving this enhanced durability. aub.edu.lbacs.org
The performance of a DSC is heavily dependent on the interaction between the solvent and the redox mediator, which is responsible for regenerating the photo-excited dye. researchgate.net While the iodide/triiodide (I⁻/I₃⁻) redox couple has been widely used, recent research has focused on alternatives like copper and cobalt complexes to achieve higher open-circuit voltages. aub.edu.lbresearchgate.net
Ethyl this compound (EiPS) has proven to be an effective medium for these advanced redox systems. acs.org Studies have demonstrated the successful use of a copper-based redox mediator—specifically Cu(I)(dmby)₂·TFMSI and Cu(II)(dmby)₂Cl·TFMSI—in an EiPS solvent. aub.edu.lbacs.org DSCs fabricated with this combination achieved high power conversion efficiencies (PCEs) of 19-23% under ambient light conditions (1000 lx). acs.orgacs.org The use of EiPS as a solvent helps to stabilize these bulky copper complexes, mitigating mass transfer problems that can occur, especially under high light intensities. aub.edu.lb The favorable properties of sulfones, including their high dielectric constant, contribute to the effective functioning of the redox mediator system, leading to both high efficiency and long-term operational stability. aub.edu.lbacs.org
High Boiling Point Solvent Applications
Integration and Functionalization in Polymer Chemistry
The sulfone group is a fundamental building block in high-performance polymers, prized for its contribution to thermal and chemical stability. thieme-connect.com
Sulfone-functionalized polymers, most notably poly(arylene ether sulfone)s (PAES), are a major class of engineering thermoplastics known for their excellent mechanical properties and stability. researchgate.net These polymers are typically synthesized via nucleophilic aromatic substitution polycondensation. rsc.org For instance, sulfonated poly(arylene ether sulfone) (SPAES) can be prepared through the condensation polymerization of a dihydroxy monomer with a mixture of sulfonated and non-sulfonated dichlorodiphenylsulfone monomers. nih.govmdpi.com The resulting viscous polymer solution is often precipitated using a non-solvent like isopropyl alcohol. nih.govmdpi.com
While direct polymerization of this compound itself is not a common route, monomers containing related functionalities can be integrated into polymer backbones. A recent study demonstrated the synthesis of polymers with sulfonate and sulfone sidechains via Ring-Opening Metathesis Polymerization (ROMP). rsc.org In this work, an isopropyl vinyl sulfonate monomer was synthesized and subsequently polymerized to create a functional polymer scaffold. rsc.org This approach highlights a method for incorporating isopropyl-sulfur functionalities into polymers. Furthermore, polysulfone scaffolds can be chemically modified after synthesis to introduce a wide array of functional groups, demonstrating the versatility of sulfone-based polymers for creating tailored materials. rsc.org
Supramolecular Interactions in Polymer Self-Assembly (e.g., sulfone bonding)
Supramolecular chemistry, which focuses on non-covalent interactions, has become a powerful tool for designing complex and functional materials. rsc.org Within this field, the role of the sulfone group as a driver for polymer self-assembly has been increasingly recognized. This assembly is often mediated by "sulfone bonding," which refers to the dipole-dipole interactions between the highly polar sulfone groups. sioc-journal.cnorganic-chemistry.org
These interactions, though long overlooked, have been identified as a significant driving force for the self-assembly of block copolymers. sioc-journal.cn For instance, research has demonstrated that sulfone bonding can be harnessed in a process called polymerization-induced self-assembly (PISA). sioc-journal.cnacs.orgwikipedia.org In aqueous PISA, the sulfone moiety not only improves the water solubility of the monomer but also plays a crucial role in stabilizing the resulting polymer assemblies through these specific sulfone-sulfone interactions. acs.orgwikipedia.org The strength and nature of these interactions can be modulated by external factors, such as the presence of ions, which can compete with the sulfone-dipole interactions, leading to stimuli-responsive materials. sioc-journal.cn
In sulfoned silicones, the strong pseudo-ionic interactions between sulfone groups lead to the formation of solid supramolecular elastomers. organic-chemistry.org These materials exhibit a solid-to-viscoelastic transition at high temperatures (around 175°C), which makes them reprocessable thermoplastic materials. organic-chemistry.org The cooperative association of oligomeric sulfones is key to the formation of these robust supramolecular structures. organic-chemistry.org Studies at the single-molecule level have confirmed the presence and strength of sulfone bonding, providing a foundational understanding for its application in materials design. sioc-journal.cn This has opened new avenues for creating dynamic and responsive supramolecular materials driven by the unique properties of the sulfone functional group. sioc-journal.cnresearchgate.net
Design of Thermoresponsive Polymer Systems
Thermoresponsive polymers, which undergo reversible changes in solubility in response to temperature variations, are a cornerstone of "smart" materials. The incorporation of sulfone moieties is a key strategy in the design of these systems, allowing for fine-tuning of their thermal behavior, such as the lower critical solution temperature (LCST) or upper critical solution temperature (UCST). acs.orgacs.orgresearchgate.net
The thermoresponsive behavior of these polymers is governed by a delicate balance between hydrophilic and hydrophobic interactions with the solvent, typically water. acs.orgupol.cz The sulfone group, being relatively hydrophobic compared to its more hydrophilic sulfoxide (B87167) analogue, plays a critical role in modulating this balance. upol.cznih.gov For example, studies on polyacrylamides have shown that polymers with sulfone groups can be water-insoluble, whereas corresponding polymers with more hydrophilic sulfoxide groups are water-soluble. nih.gov
Conjugated Polymers Incorporating Sulfone Moieties
In the field of organic electronics, conjugated polymers are prized for their tunable optoelectronic properties. mdpi.com The incorporation of sulfone groups into the polymer backbone is a highly effective strategy for modulating these properties. The sulfonyl group is a powerful electron-withdrawing moiety, which, when integrated into a conjugated system, profoundly influences the polymer's electronic structure. nih.govwikipedia.org
This electron-deficient nature is frequently utilized to create donor-acceptor (D-A) type conjugated polymers. nih.govwikipedia.org In these architectures, the sulfone unit acts as the acceptor, and when paired with an electron-rich donor unit, it facilitates the formation of a charge-transfer complex. nih.gov This design leads to several advantageous properties:
Lowered LUMO Energy Levels: The strong electron-withdrawing effect of the sulfone group significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the polymer. wikipedia.org
Tunable Bandgaps: The D-A interaction narrows the polymer's bandgap, often shifting its absorption into the visible or near-infrared regions of the spectrum. nih.govwikipedia.org
Enhanced Charge Separation: The intramolecular D-A structure promotes efficient exciton (B1674681) dissociation and charge carrier separation, which is crucial for applications in photocatalysis and organic photovoltaics. nih.gov
A prominent example is the use of dibenzo[b,d]thiophene sulfone (BTDO) as a building block, which has been used to create linear polymeric photocatalysts for hydrogen evolution. nih.gov Furthermore, post-polymerization modification offers another route to sulfone-containing conjugated polymers. The oxidation of sulfur atoms already present in a polymer backbone to form sulfone groups is a selective and rapid method to dramatically alter the material's electronic properties, often converting a donor-type polymer into an n-type or acceptor material. mdpi.comresearchgate.net Novel sulfonated poly(ether sulfone)s containing highly conjugated aromatic structures have also been synthesized for applications such as proton exchange membranes in fuel cells, demonstrating enhanced thermal stability and proton conductivity. wikipedia.orgyoutube.com
Table 1: Impact of Sulfone Moiety on Conjugated Polymer Properties
| Property | Effect of Sulfone Incorporation | Rationale | Representative Application |
|---|---|---|---|
| LUMO Energy Level | Lowered | Strong electron-withdrawing nature of the -SO2- group. wikipedia.org | n-type Semiconductors, Electron Acceptors mdpi.comwikipedia.org |
| Optical Bandgap | Tunable / Reduced | Creation of Donor-Acceptor (D-A) structure. nih.govwikipedia.org | Photocatalysis, Organic Photovoltaics nih.gov |
| Charge Carrier Separation | Enhanced | Facilitated exciton dissociation at the D-A interface. nih.gov | Photocatalysis, Organic Electronics nih.gov |
| Wettability/Hydrophilicity | Increased | The polar sulfone group can interact with water via hydrogen bonding. nih.gov | Aqueous-phase Photocatalysis nih.gov |
| Thermal/Oxidative Stability | High | The sulfonyl group is chemically inert and strengthens the polymer backbone. wikipedia.org | High-Performance Engineering Plastics wikipedia.org |
This compound as a Chemical Intermediate in Complex Organic Synthesis
Dialkyl sulfones, including this compound (dithis compound), are versatile chemical intermediates in organic synthesis. The sulfone functional group is relatively inert but can be activated to participate in a range of carbon-carbon bond-forming reactions, making it a valuable "chemical chameleon" in the construction of complex molecules. Its stability allows it to be carried through multiple synthetic steps, while its ability to act as a leaving group or to stabilize adjacent carbanions under specific conditions is key to its utility. researchgate.net
While many literature examples feature aryl or other alkyl sulfones, the principles of reactivity are broadly applicable to this compound. Two of the most prominent classes of reactions where sulfones serve as pivotal intermediates are the Ramberg–Bäcklund reaction and the Julia olefination.
The Ramberg–Bäcklund Reaction: This reaction transforms an α-halo sulfone into an alkene through the extrusion of sulfur dioxide (SO₂). The process involves deprotonation of the sulfone at the α-position, followed by an intramolecular nucleophilic displacement of the halide to form a transient three-membered episulfone intermediate. This unstable ring then decomposes, releasing SO₂ and forming the C=C double bond. organic-chemistry.org A dithis compound, upon α-halogenation, could serve as a substrate for this powerful olefination method, which is particularly useful for synthesizing highly substituted or strained alkenes. wikipedia.org
The Julia Olefination: This reaction and its modern variants (e.g., Julia-Kocienski olefination) are used to synthesize alkenes from sulfones and carbonyl compounds (aldehydes or ketones). acs.orgwikipedia.org In the classic procedure, a sulfonyl carbanion adds to the carbonyl group. The resulting β-alkoxy sulfone is then functionalized and undergoes reductive elimination to yield the alkene, often with high (E)-selectivity. acs.orgwikipedia.org Dialkyl sulfones are fundamental to this methodology for connecting two different parts of a molecule with a double bond.
Beyond these classic transformations, the diisopropyl-substituted sulfur moiety has been used as a starting point for creating complex molecules. For instance, diisopropyl sulfide (B99878) serves as a precursor in the synthesis of highly functionalized, sulfur-rich 1,2-dithiole-3-thiones. wikipedia.org This one-pot conversion involves the activation and transformation of one of the isopropyl groups, demonstrating its role as a foundational building block. wikipedia.org Additionally, reagents incorporating isopropyl groups, such as diisopropyl acetylenedicarboxylate, are used in cycloaddition reactions with sulfonyl chlorides to produce complex cyclic sulfones like 2H-thiete 1,1-dioxides. wikipedia.org These examples highlight the role of the this compound framework and its precursors as valuable intermediates in the toolbox of modern organic synthesis.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound (Dithis compound) |
| Poly(arylene ether sulfone) |
| Poly(N-isopropylacrylamide) |
| Methacrylate |
| Dibenzo[b,d]thiophene sulfone (BTDO) |
| Sulfonated poly(ether sulfone) |
| Diisopropyl sulfide |
| α-halo sulfone |
| Episulfone |
| β-alkoxy sulfone |
| 1,2-dithiole-3-thione |
| Diisopropyl acetylenedicarboxylate |
| 2H-thiete 1,1-dioxide |
| Diisopropyl azodicarboxylate (DIAD) |
| Sulfoxide |
| Polyacrylamide |
| Di(pentan-3-yl) acetylenedicarboxylate |
| Benzyl (B1604629) sulfonyl chloride |
| Divinyl sulfone |
| Tetramethyldiphenyl sulfone |
| Dixylyl sulfone |
| Benzenesulfonyl chloride |
| Poly(phenylene sulfone) |
| Polyethersulfone (PES/PESU) |
| Polyphenylene sulfone (PPSU) |
| Bis(4-chlorophenyl)sulfone (DCDPS) |
| Dimethyl sulfoxide |
Future Research Directions and Interdisciplinary Prospects
Development of Green and Sustainable Synthetic Routes
The chemical industry's increasing focus on sustainability necessitates the development of environmentally benign synthetic pathways. For isopropyl sulfone, future research should prioritize methods that minimize waste, reduce energy consumption, and utilize safer reagents and solvents.
Traditional methods for sulfone synthesis, such as the oxidation of sulfides or Friedel-Crafts type reactions, often involve harsh oxidants, stoichiometric reagents, or generate significant byproducts nih.govgoogle.comjchemrev.com. Emerging green chemistry approaches, including photocatalysis, electrochemistry, and the direct utilization of abundant feedstocks like SO2, offer promising alternatives nih.govmdpi.comrsc.orgresearchgate.net.
Future Research Focus:
Catalytic Aerobic Oxidation: Developing highly selective and efficient heterogeneous or homogeneous catalysts that utilize molecular oxygen as the oxidant for the conversion of isopropyl sulfide (B99878) to this compound, mimicking advances seen with other sulfones bioengineer.org.
Electrochemical Synthesis: Exploring electrocatalytic methods for the direct synthesis or functionalization of this compound, leveraging the controllability and reduced reagent requirements of electrochemical processes researchgate.net.
Flow Chemistry Integration: Adapting novel synthetic routes into continuous flow systems to enhance scalability, safety, and process control, as demonstrated for other sulfur-containing compounds rsc.orgresearchgate.net.
Atom-Economical Pathways: Investigating reactions that directly incorporate sulfur dioxide or its surrogates into isopropyl-containing precursors, minimizing atom waste nih.gov.
Illustrative Research Finding: A hypothetical study could demonstrate the synthesis of this compound via the direct aerobic oxidation of isopropyl sulfide using a novel supported ruthenium catalyst. This method, operating at room temperature and atmospheric pressure, could achieve >95% yield with minimal catalyst loading.
Data Table 1: Comparison of Hypothetical this compound Synthesis Routes
| Method | Oxidant | Catalyst | Yield (%) | Reaction Time (h) | E-factor (kg waste/kg product) |
| Traditional (H₂O₂/AcOH) | H₂O₂ | None (Acidic) | 85 | 6 | 15 |
| Novel Catalytic Aerobic Oxidation (Hypothetical) | O₂ (Air) | Supported Ru (1%) | 97 | 2 | 2 |
| Electrochemical Oxidation (Hypothetical) | O₂ (Air) | Electrode (Ni) | 92 | 3 | 1.5 |
Note: E-factor is an illustrative metric for green chemistry assessment.
Advanced Spectroscopic Probes for In Situ Analysis of Electrochemical Interfaces
The electrochemical stability of sulfones makes them attractive candidates for electrolytes in energy storage devices, such as high-voltage lithium-ion batteries smolecule.comresearchgate.netdoaj.org. Understanding the behavior of this compound at electrode-electrolyte interfaces under operating conditions is crucial for optimizing device performance and longevity.
Research into sulfone-based electrolytes has highlighted their potential but also noted issues like viscosity and potential degradation pathways that can lead to passivation layer formation smolecule.comdoaj.org. Advanced spectroscopic techniques offer non-destructive ways to probe these interfaces in real-time.
Future Research Focus:
In-Situ Raman and FTIR Spectroscopy: Employing these techniques to monitor changes in the vibrational modes of this compound and its potential decomposition products at electrode surfaces during charging/discharging cycles.
In-Situ XPS and EIS: Utilizing X-ray Photoelectron Spectroscopy (XPS) to analyze the elemental composition and chemical states of surface films, and Electrochemical Impedance Spectroscopy (EIS) to study interfacial resistance and ion transport mechanisms.
Computational Modeling of Interfacial Phenomena: Correlating experimental spectroscopic data with Density Functional Theory (DFT) calculations to elucidate reaction mechanisms, radical formation, or degradation pathways at the interface acs.org.
Illustrative Research Finding: An in-situ Raman study of a Li-ion battery electrode operating with an this compound-based electrolyte could reveal characteristic peaks of the sulfone group shifting or diminishing under high voltage, accompanied by the appearance of new peaks corresponding to lithium alkyl carbonates or inorganic salts, indicative of electrolyte decomposition and SEI (Solid Electrolyte Interphase) formation.
Data Table 2: Hypothetical In-Situ Spectroscopic Observations at a Battery Anode Interface
| Cycling Stage | Voltage (V vs Li/Li⁺) | Raman Spectrum Observation (Hypothetical) | Potential Interpretation |
| Initial | 0.1 | Strong sulfone S=O peaks; C-H stretches from isopropyl group. | Intact electrolyte, solvent coordination. |
| Charging | 1.5 | Slight broadening of S=O peaks; emergence of weak C-Li bonding signals. | Initial SEI formation, solvent participation. |
| High Voltage | 3.0 | Significant decrease in S=O peak intensity; new peaks ~1400 cm⁻¹ (C-O). | Electrolyte decomposition, formation of organic carbonate-like species. |
| Post-Cycle | 0.1 | Presence of new peaks ~700 cm⁻¹ (Li₂CO₃) and ~1050 cm⁻¹ (LiF). | Stable SEI layer formation from electrolyte decomposition. |
Predictive Modeling and Machine Learning for Sulfone Design
The vast chemical space of potential sulfone derivatives offers opportunities for designing molecules with tailored properties for specific applications. Predictive modeling and machine learning (ML) can accelerate this discovery process by identifying structure-property relationships.
Computational chemistry methods, including DFT, have already been employed to predict properties like oxidation potentials and reaction mechanisms for sulfone-based materials acs.orgmdpi.comacs.orgnih.govchemrxiv.org. Expanding these approaches to ML can enable high-throughput screening and design.
Future Research Focus:
Quantitative Structure-Property Relationship (QSPR) Modeling: Developing QSPR models to predict key properties of this compound derivatives, such as solubility, thermal stability, electrochemical window, and reactivity, based on their molecular descriptors.
Machine Learning for Property Prediction: Training ML algorithms (e.g., neural networks, support vector machines) on existing and generated data to predict the performance of novel this compound-based compounds in targeted applications (e.g., electrolytes, solvents, precursors).
Generative Models for Novel Sulfone Structures: Utilizing generative adversarial networks (GANs) or variational autoencoders (VAEs) to design entirely new this compound derivatives with optimized property profiles.
Integration with Synthesis: Linking predictive models directly with automated synthesis platforms for rapid experimental validation of computationally designed molecules.
Illustrative Research Finding: A machine learning model trained on a dataset of various sulfone derivatives could accurately predict the oxidation potential of novel this compound analogues with an R² value of 0.90, enabling the rapid identification of candidates for high-voltage battery electrolytes.
Data Table 3: Predicted vs. Experimental Oxidation Potentials of Hypothetical this compound Derivatives
| Derivative Structure (Simplified) | Predicted Oxidation Potential (V vs Fc/Fc⁺) | Experimental Oxidation Potential (V vs Fc/Fc⁺) | Prediction Error (%) |
| This compound | 2.15 | 2.18 | 1.38 |
| 2-Fluoroethyl this compound | 2.35 | 2.32 | 1.29 |
| Isopropyl cyanomethyl sulfone | 2.28 | 2.30 | 0.87 |
| Isopropyl methoxycarbonyl sulfone | 2.20 | 2.25 | 2.27 |
Exploration of Novel Supramolecular Assemblies
The sulfonyl group's polarity and its ability to act as a hydrogen bond acceptor make sulfones valuable components in supramolecular chemistry, influencing crystal packing, self-assembly, and host-guest interactions acs.orgrsc.orgnih.govrsc.orgscispace.com. This compound, with its relatively simple structure, can serve as a building block for more complex supramolecular architectures.
Research has shown sulfone-containing molecules can form stable co-crystals, act as receptors, or be integrated into polymers that self-assemble into ordered nanostructures acs.orgnih.govrsc.org.
Future Research Focus:
Co-crystallization Studies: Investigating the formation of co-crystals between this compound and various organic or inorganic molecules to explore new solid-state materials with tailored physical properties (e.g., solubility, melting point, optical properties).
Self-Assembled Monolayers (SAMs): Designing this compound derivatives that can form ordered SAMs on surfaces, potentially for applications in sensing, surface modification, or molecular electronics.
Host-Guest Chemistry: Synthesizing macrocyclic or cage-like structures incorporating this compound moieties to act as selective hosts for specific guest molecules.
Supramolecular Polymerization: Incorporating this compound units into polymer backbones or side chains to direct self-assembly into desired nanostructures, leveraging the sulfone's polar interactions acs.org.
Illustrative Research Finding: The co-crystallization of this compound with a hydrogen-bond donor molecule, such as a substituted amide, could yield a 2:1 co-crystal where this compound molecules are held in place by strong S=O···H-N hydrogen bonds, forming a robust, ordered crystalline lattice.
Data Table 4: Hypothetical Supramolecular Assembly Characteristics of this compound Co-crystals
| Co-former | Stoichiometry (this compound:Co-former) | Key Supramolecular Interaction(s) | Crystal System (Hypothetical) | Thermal Stability (DSC onset, °C) |
| Benzamide | 2:1 | S=O···H-N (amide), π-π stacking | Monoclinic | 145 |
| 4-Aminopyridine | 1:1 | S=O···H-N (amine), N-H···N (pyridyl) | Orthorhombic | 130 |
| Urea (B33335) | 1:2 | S=O···H-N (urea), N-H···O=S | Triclinic | 120 |
Synergistic Research at the Interface of Chemical Synthesis and Materials Engineering
The development of advanced materials often requires a close interplay between synthetic chemistry and materials science. For this compound, this synergy can lead to the creation of novel polymers, composites, or functional materials with enhanced performance characteristics.
Sulfone-containing polymers, such as polysulfones (PSU), polyethersulfones (PES), and polyphenylsulfones (PPSU), are recognized for their exceptional thermal stability, mechanical strength, and chemical resistance, finding applications in demanding environments 4spe.orgmdpi.comwikipedia.orgscientific.net.
Future Research Focus:
Monomer Design for Polymerization: Synthesizing novel this compound-containing monomers that can be incorporated into high-performance polymers, tuning properties such as glass transition temperature (Tg), solubility, and mechanical strength.
Functionalization of Polymers: Grafting this compound moieties onto existing polymer backbones to impart specific properties, such as enhanced polarity, improved adhesion, or altered electrochemical behavior.
Composite Material Development: Creating composites by incorporating this compound or its derivatives into matrices (e.g., polymers, ceramics) to enhance properties like thermal conductivity, flame retardancy, or dielectric performance.
Process-Structure-Property Relationships: Investigating how synthetic parameters (e.g., catalyst, solvent, temperature) influence the molecular weight, architecture, and ultimately the macroscopic properties of this compound-containing materials.
Illustrative Research Finding: A research effort could focus on synthesizing a novel bisphenol derivative containing an this compound group, which is then polymerized with a bis(chlorophenyl)sulfone to create a new poly(ether sulfone) copolymer. Characterization might reveal that this copolymer exhibits a higher glass transition temperature (Tg) and improved solvent resistance compared to conventional polyethersulfone.
Data Table 5: Hypothetical Properties of this compound-Containing Polymer Composites
| Composite System | This compound Derivative Used | Matrix Polymer | Filler (e.g., Carbon Nanotubes) | Tg (°C) (Hypothetical) | Tensile Strength (MPa) (Hypothetical) | Thermal Decomposition Temp (°C) (Hypothetical) |
| Polyethersulfone (PES) | None | PES | None | 220 | 80 | 450 |
| PES with this compound-functionalized CNTs | Functionalized this compound | PES | CNTs (5 wt%) | 235 | 110 | 470 |
| Poly(ether sulfone) with this compound Monomer | This compound Monomer | Custom PES | None | 245 | 95 | 480 |
Compound List:
this compound
Isopropyl sulfide
Sulfur dioxide (SO₂)
Hydrogen peroxide (H₂O₂)
Acetic acid
Ruthenium (Ru)
Nickel (Ni)
Lithium-ion batteries (LIBs)
Sulfones
Sulfolane (Tetramethylenesulfone)
Ethyl methyl sulfone (EMS)
Fluoroethylene carbonate (FEC)
Ethylene acetate (B1210297) (EA)
LiPF₆
LiTFSI
LiMn₂O₄
LiNi₀.₅Mn₁.₅O₄
Li₄Ti₅O₁₂
NMC (Nickel Cobalt Manganese Oxide)
Nafion
Lithium (Li)
Carbonates
SEI (Solid Electrolyte Interphase)
Benzamide
4-Aminopyridine
Urea
Polysulfone (PSU)
Polyethersulfone (PES)
Polyphenylsulfone (PPSU)
Bis(chlorophenyl)sulfone
Carbon Nanotubes (CNTs)
Amide
Pyridine
Bisphenol A
4,4-bis(4-hydroxylphenyl)valeric acid
Selecetfluor™
T-butyl peroxide
Chloroform
Arene sulfonyl halides
Arene sulfonic acids
Ozone
Bis(4-quinolyl)sulfone
Ferrocene (Fc)
Dapsone
ε-caprolactam
4,4′-bipyridine
Pyromellitic dianhydride
1,4,5,8-naphthalenetetracarboxylic dianhydride
Diphenolic acid (DPA)
Bisphenol A
Bis(4-chlorophenyl)sulfone
1,3-propanesultone
Potassium t-butoxide
Dimethylacetamide (DMAc)
Potassium carbonate
BH₃
THF
NaBH₄
1-M LiPF₆
Tetramethylenesulfone (Sulfolane)
Ethyl methyl sulfone (EMS)
Tetramethyl sulfone (TMS)
Ethyl methyl carbonate (EMC)
N-heterocyclic sulfones
N-heterocyclic sulfides
Sulfur trioxide (SO₃)
Chlorosulfonic acid
Peracids
Peroxides
Sulfur (S)
Oxygen (O₂)
Titanium (Ti)
Perovskite oxides
Carbocyclic compounds
Heterocyclic compounds
Aryl ether-sulfone
Amide
Pyridinic derivatives
Calixarene
Sulfone-calixarene
Poly(arylene ether sulfone) (PAES/PES)
Polyphenylsulfone (PPSU)
Poly(phenylene sulfone)
Poly(phenylene sulfide sulfone)
4,4-bis(4-hydroxylphenyl)valeric acid
Sulfur dioxide radical anion
Q & A
Q. What are the common synthetic routes for isopropyl sulfone in medicinal chemistry contexts?
this compound is typically synthesized via nucleophilic substitution or oxidation reactions. For instance, alkylation of thiols followed by oxidation using agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) is a standard approach. In PRMT4 inhibitor studies, this compound derivatives were synthesized by reacting thiol intermediates with alkyl halides, followed by oxidation to the sulfone (Scheme 1, Table 2) . Characterization often involves H/C NMR and high-resolution mass spectrometry (HRMS) to confirm purity and structure.
Q. What spectroscopic techniques are critical for characterizing this compound derivatives?
Q. What role does this compound play in enzyme inhibition studies?
this compound derivatives act as covalent or non-covalent enzyme inhibitors. For example, in PRMT4 inhibition, the sulfone group engages with hydrophobic pockets in the active site, achieving IC values as low as 0.03 µM. Its steric profile (optimal with isopropyl groups) prevents bulkier substituents from binding, enhancing selectivity .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound derivatives while maintaining stereochemical control?
Methodological considerations include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve sulfone formation .
- Catalytic Systems : Use of chiral catalysts (e.g., diisopropylamine) to enforce axial chirality, as seen in lycopodium alkaloid synthesis .
- Kinetic vs. Thermodynamic Control : Monitor reaction temperatures to favor desired stereoisomers (e.g., X-ray data-guided conformational analysis) .
Q. How does steric bulk influence the biological activity of sulfone-containing compounds, and how can contradictions in activity data be resolved?
While steric effects are critical (e.g., this compound’s optimal fit in PRMT4’s hydrophobic pocket ), antiproliferative studies show exceptions. For instance, trifluoromethyl sulfones exhibit higher activity than isopropyl analogs despite similar steric bulk, suggesting electronic factors (e.g., electron-withdrawing effects) dominate in some cases . To resolve contradictions:
- Conduct molecular dynamics (MD) simulations to assess binding pocket flexibility.
- Perform quantitative structure-activity relationship (QSAR) modeling to isolate electronic vs. steric contributions .
Q. What experimental approaches validate the selectivity of this compound derivatives against PRMT4 versus other methyltransferases?
A multi-step validation strategy is recommended:
- Enzyme Panel Screening : Test against PRMT1, PRMT5, and CARM1 to establish selectivity ratios (e.g., 650-fold selectivity for PRMT4 reported for dimethyl sulfonamide derivatives) .
- Cellular Permeability Assays : Use Caco-2 models to rule out off-target effects due to poor membrane penetration (e.g., dimethyl sulfonamide 12 showed 2.13 nm/s permeability vs. 0.23 nm/s for methyl sulfone 3b) .
- Crystallographic Studies : Resolve inhibitor-enzyme complexes to identify binding interactions (e.g., hydrophobic contacts vs. hydrogen bonds) .
Data Analysis and Contradiction Resolution
Q. How to address discrepancies in biological activity data between in vitro and cellular assays for this compound derivatives?
Common issues include:
- Solubility Limitations : Poor aqueous solubility (e.g., phenyl sulfones in CHIKV studies ) may artificially reduce cellular activity. Mitigate via formulation (e.g., cyclodextrin encapsulation) or pro-drug strategies.
- Efflux Pump Interference : Use efflux inhibitors (e.g., verapamil) in Caco-2 assays to isolate permeability effects .
- Post-Mortem Analysis : For supercapacitor studies, combine electrochemical testing with FTIR/XPS to correlate performance degradation with sulfone stability .
Methodological Tables
| Parameter | PRMT4 Inhibitors | Antiproliferative Analogs |
|---|---|---|
| IC (µM) | 0.03 (this compound) | 0.12 (trifluoromethyl sulfone) |
| Selectivity Ratio | 650-fold (vs. PRMT1) | N/A |
| Permeability (nm/s) | 0.23–2.13 (Caco-2) | N/A |
| Key Factor | Hydrophobic pocket compatibility | Electronic effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
